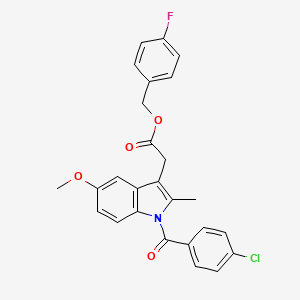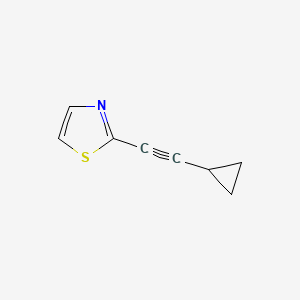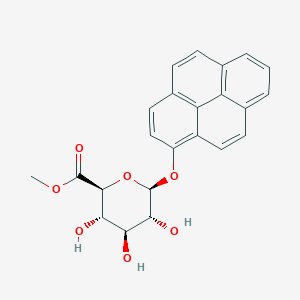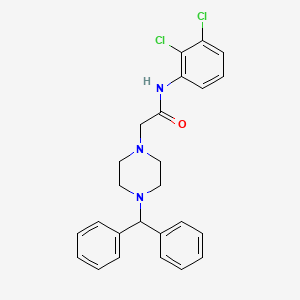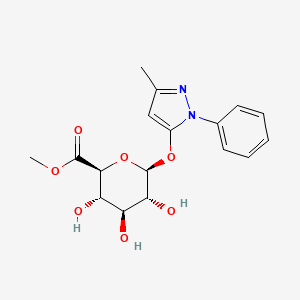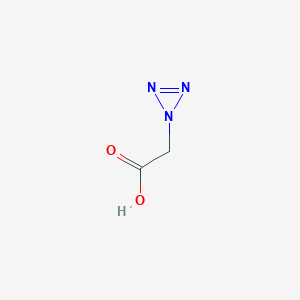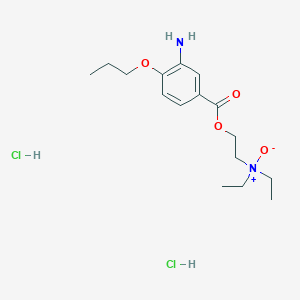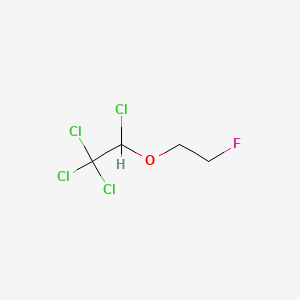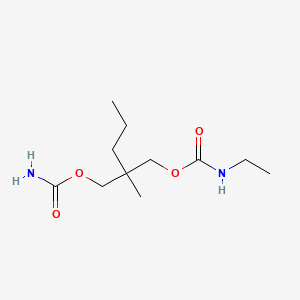
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound that belongs to the class of carbamates. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes both carbamate and ethylcarbamate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methyl-2-propyl-1,3-propanediol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has applications in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The pathways involved can include modulation of neurotransmitter activity or inhibition of metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carisoprodol: A muscle relaxant with a similar carbamate structure.
Meprobamate: An anxiolytic drug that shares structural similarities.
Lorbamate: Another compound with related pharmacological properties.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its combination of carbamate and ethylcarbamate groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
2589-17-5 |
|---|---|
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-6-11(3,7-16-9(12)14)8-17-10(15)13-5-2/h4-8H2,1-3H3,(H2,12,14)(H,13,15) |
Clé InChI |
LORFBSZZGKKTAK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


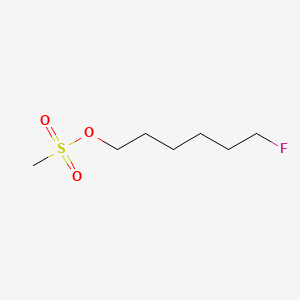
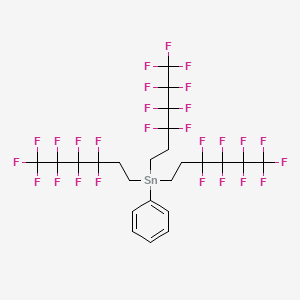
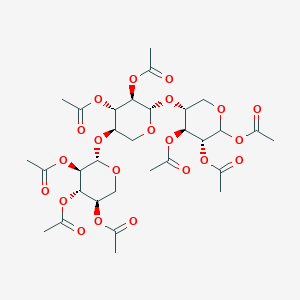
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
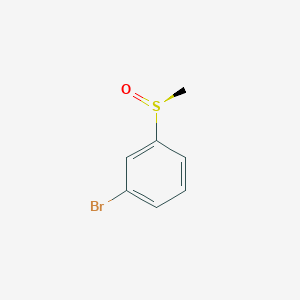
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
